(S)-1-Aminopropan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Aminopropan-2-ol hydrochloride is a chiral amino alcohol with the chemical formula C3H10ClNO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-1-Aminopropan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-1-Aminopropan-2-one using a suitable reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of (S)-1-Aminopropan-2-one. This process is conducted under controlled conditions of temperature and pressure, using a metal catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-Aminopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-Aminopropan-2-one using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to (S)-1-Aminopropane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: (S)-1-Aminopropan-2-one
Reduction: (S)-1-Aminopropane
Substitution: Various substituted amino alcohols
Wissenschaftliche Forschungsanwendungen
(S)-1-Aminopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
Wirkmechanismus
The mechanism of action of (S)-1-Aminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its chiral nature allows it to interact selectively with target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- ®-1-Aminopropan-2-ol hydrochloride
- (S)-2-Aminopropan-1-ol hydrochloride
- (S)-1-Amino-2-methylpropan-2-ol hydrochloride
Comparison: (S)-1-Aminopropan-2-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer ®-1-Aminopropan-2-ol hydrochloride, the (S)-isomer may exhibit different reactivity and selectivity in biochemical processes. Additionally, the position of the amino and hydroxyl groups in this compound differentiates it from other similar compounds, influencing its reactivity and applications.
Eigenschaften
Molekularformel |
C3H10ClNO |
---|---|
Molekulargewicht |
111.57 g/mol |
IUPAC-Name |
(2S)-1-aminopropan-2-ol;hydrochloride |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 |
InChI-Schlüssel |
CNGMQNNDKGEIMZ-DFWYDOINSA-N |
Isomerische SMILES |
C[C@@H](CN)O.Cl |
Kanonische SMILES |
CC(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.